molecular formula C18H15N3O2 B10812159 Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester CAS No. 25681-03-2

Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester

Cat. No.: B10812159
CAS No.: 25681-03-2
M. Wt: 305.3 g/mol
InChI Key: AHABQJDNQDDOMO-UHFFFAOYSA-N
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Description

Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester is a fused tetracyclic compound featuring an indole-quinoxaline core linked to an acetic acid ethyl ester group. Quinoxaline derivatives are notable for their electron-deficient aromatic systems, which enhance reactivity in cross-coupling and cyclization reactions . The synthesis of this compound involves multi-step processes, including tandem reductions, cyclizations, and esterifications. For instance, Parvatkar et al. reported a one-pot synthesis of 6H-indolo[2,3-b]quinoline derivatives via Fe/AcOH-mediated reduction of nitro groups, followed by cyclization and isomerization (74% yield) . The esterification step is critical for introducing the acetic acid ethyl ester moiety, which influences solubility and biological interactions.

Properties

CAS No.

25681-03-2

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

ethyl 2-indolo[3,2-b]quinoxalin-6-ylacetate

InChI

InChI=1S/C18H15N3O2/c1-2-23-16(22)11-21-15-10-6-3-7-12(15)17-18(21)20-14-9-5-4-8-13(14)19-17/h3-10H,2,11H2,1H3

InChI Key

AHABQJDNQDDOMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Biological Activity

Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of indolo[2,3-b]quinoxaline with ethyl chloroacetate in the presence of a base like potassium carbonate (K2CO3) in a solvent such as DMF. This method is efficient and yields a product that retains the pharmacophoric features necessary for biological activity .

2. Biological Activities

This compound exhibits a broad spectrum of biological activities:

2.1 Anticancer Activity

Research has shown that derivatives of indoloquinoxaline compounds possess potent anticancer properties. For instance, one study reported IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7. The most active compounds demonstrated IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, which are comparable to established chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .

2.2 Antiviral Activity

Indolo[2,3-b]quinoxaline derivatives have been evaluated for their antiviral properties against several viruses. A systematic review highlighted that certain quinoxaline derivatives exhibited significant antiviral activity against Picornaviridae family viruses, with some compounds showing EC50 values as low as 0.06 µM without cytotoxic effects on host cells .

2.3 Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. Studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction.
  • DNA Interaction : Some studies suggest that these compounds can bind to DNA, influencing gene expression and cellular proliferation .
  • Inhibition of Viral Entry : Certain derivatives have been shown to interfere with viral attachment and entry into host cells by targeting specific protein conformational changes .

4.1 Anticancer Efficacy

A notable case study involved testing various indoloquinoxaline derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). The results indicated broad-spectrum activity with some compounds achieving significant growth inhibition across multiple cell types .

4.2 Antiviral Studies

Another study focused on evaluating the antiviral potential against coxsackievirus B5 (CBV5). The results demonstrated that specific derivatives could effectively inhibit viral replication at low concentrations while maintaining safety profiles in non-target cells .

5. Summary Table of Biological Activities

Biological ActivityAssessed ModelKey Findings
AnticancerHCT-116, MCF-7 cell linesIC50 = 1.9 µg/mL (HCT-116), 2.3 µg/mL (MCF-7)
AntiviralCoxsackievirus B5EC50 = 0.06 µM without cytotoxicity
AntibacterialVarious bacterial strainsSignificant growth inhibition observed
AntifungalVarious fungal strainsEffective against multiple species

6. Conclusion

This compound is a promising compound with diverse biological activities, particularly in anticancer and antiviral applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Scientific Research Applications

Synthesis of Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester

The compound can be synthesized through various methods that often involve the reaction of indole derivatives with quinoxaline precursors. The synthetic routes generally aim to enhance yield and purity while minimizing toxic byproducts. For instance, one method involves the condensation of indole derivatives with quinoxaline in the presence of suitable catalysts under controlled conditions to yield high-purity products .

Antiviral Properties

This compound has demonstrated significant antiviral activity against various viruses. Studies have shown that derivatives of quinoxaline exhibit potent effects against Herpes Simplex Virus and Hepatitis B Virus. For instance, certain derivatives have been reported to reduce viral plaque formation significantly at low concentrations, indicating their potential as antiviral agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth. Notably, some derivatives have shown IC50 values in the low micromolar range, making them comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties against a range of bacteria and fungi. The compound has shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent in the fight against antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications to the quinoxaline core or substituents on the indole moiety can significantly influence biological activity. For example, alkyl substitutions have been linked to enhanced potency against specific targets, suggesting avenues for further development and optimization .

Case Study: Antiviral Activity Against Herpes Simplex Virus

In a systematic evaluation of quinoxaline derivatives, one study identified a compound with an EC50 value lower than that of the standard antiviral drug ganciclovir when tested against Herpes Simplex Virus. This underscores the potential for this compound derivatives in developing new antiviral therapies .

Case Study: Anticancer Evaluation

A set of synthesized derivatives was screened for anticancer activity against various cell lines. One derivative showed an IC50 value of 1.9 µg/mL against HCT-116 cells, demonstrating significant cytotoxicity compared to controls and highlighting its potential as a lead compound in cancer therapy development .

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery due to its multifaceted biological activities. Ongoing research should focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to improve yield and reduce environmental impact.
  • Expanding Biological Testing : Conducting further studies on different viral strains and cancer types to establish broader applicability.
  • Mechanistic Studies : Elucidating the specific mechanisms through which these compounds exert their biological effects.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ester moiety and aromatic system participate in redox reactions:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) under acidic conditions converts the ethyl ester group to a carboxylic acid derivative, forming indolo[2,3-b]quinoxalin-6-yl-acetic acid .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 2-(indolo[2,3-b]quinoxalin-6-yl)ethanol.

Reaction TypeReagent/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, refluxIndolo[2,3-b]quinoxalin-6-yl-acetic acid85–92%
ReductionLiAlH₄, dry THF, 0°C → rt2-(Indolo[2,3-b]quinoxalin-6-yl)ethanol78%

Nucleophilic Substitution and Hydrolysis

The acetic acid ethyl ester group undergoes nucleophilic substitution:

  • Hydrolysis : Acidic or alkaline hydrolysis converts the ester to indolo[2,3-b]quinoxalin-6-yl-acetic acid. Hydrolysis with NaOH/EtOH achieves 89% yield .

  • Aminolysis : Reaction with hydrazine hydrate forms the corresponding hydrazide, a precursor for Schiff bases .

Condensation Reactions (Schiff Base Formation)

The hydrazide derivative reacts with aromatic aldehydes to form pharmacologically active Schiff bases. Microwave-assisted synthesis significantly improves efficiency :

Representative Examples:

EntryAldehydeMethodTime (min)Yield (%)Melting Point (°C)
3aBenzaldehydeMicrowave (450W)482220–223
3b3-NitrobenzaldehydeConventional45068>250
3j2-HydroxybenzaldehydeMicrowave (450W)2.582>250

Key Observations :

  • Microwave irradiation reduced reaction times from hours to minutes (e.g., 450 min → 2.5 min for 3j) .

  • Electron-withdrawing groups on aldehydes (e.g., -NO₂) lowered yields compared to electron-donating groups .

Biological Activity and Reactivity

Structural modifications influence antiviral and interferon-inducing properties:

  • Antiviral Activity : Derivatives inhibit viral replication by targeting early-stage processes like viral attachment (e.g., coxsackievirus B5) .

  • Interferon Induction : Aminodebromination products (e.g., compound 28 in ) exhibit potent interferon-inducing activity due to enhanced solubility from secondary amine substituents .

Mechanistic Insights:

  • Schiff Base Formation : Proceeds via nucleophilic attack of hydrazide on the aldehyde carbonyl, followed by dehydration .

  • Biological Interactions : The planar quinoxaline moiety intercalates into DNA/RNA, while ester derivatives improve membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with the Indoloquinoxaline Core

  • 2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone This analog replaces the acetic acid ethyl ester with a chloro-ethanone group. Synthesized via hydrazine hydrate reflux in ethanol, it serves as a precursor for hydrazine derivatives .
Property Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester 2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone
Core Structure Indoloquinoxaline Indoloquinoxaline
Substituent Acetic acid ethyl ester Chloro-ethanone
Key Synthesis Step Fe/AcOH reduction, esterification Hydrazine hydrate reflux
Reactivity Moderate (electron-deficient core) High (due to chloro group)

Compounds with Different Cores but Similar Ester Moieties

  • Indolo[2,3-a]quinolizine-2-acetic acid methyl ester (CAS 4697-66-9) This compound substitutes the quinoxaline core with a quinolizine system. Quinolizines are less electron-deficient, altering redox properties. The molecular formula (C23H28N2O4, MW 396.48) suggests higher lipophilicity compared to the quinoxaline derivative .
  • 7-Acetoxymitragynine (CAS 18904-54-6) A mitragynine analog with an indoloquinolizine core and acetyloxy group. Its complex stereochemistry ((αE,2S,3S,7aS,12bS)) impacts receptor binding, contrasting with the planar quinoxaline system .
Property This compound Indolo[2,3-a]quinolizine-2-acetic acid methyl ester 7-Acetoxymitragynine
Core Structure Quinoxaline Quinolizine Quinolizine
Functional Group Ethyl ester Methyl ester Acetyloxy
Molecular Formula Not explicitly reported (inferred: ~C20H17N3O2) C23H28N2O4 C23H30N2O5
Lipophilicity (logP) Moderate (ester group) High (bulky substituents) High (alkaloid structure)

Heterocyclic Esters with Divergent Cores

  • Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester (CAS 651744-02-4) This pyrrolotriazine derivative shares the ethyl ester group but lacks the indole moiety. The triazine core confers strong hydrogen-bonding capacity, differing from the π-π stacking tendencies of quinoxalines .

Key Research Findings

  • Synthetic Efficiency: Indolo[2,3-b]quinoxaline derivatives are synthesized in higher yields (74%) compared to quinolizine analogs, which often require complex stereochemical control .
  • Solubility Trends: Ethyl ester groups generally enhance solubility in organic solvents compared to methyl esters or ketone substituents, as seen in the comparison between the target compound and 2-chloro-1-(2-methyl-indoloquinoxalin-6-yl)-ethanone .

Preparation Methods

Condensation of Indole and Quinoxaline Precursors

A classical method involves the acid-catalyzed condensation of 2,3-diaminoindole derivatives with quinoxaline diketones. For example, reacting 2,3-diaminoindole with 1,2-diketones in acetic acid at 80–100°C for 12–24 hours yields the bicyclic indoloquinoxaline scaffold. This method, however, often requires subsequent purification via column chromatography due to byproduct formation.

Cyclization via Palladium-Catalyzed Cross-Coupling

Modern approaches employ transition-metal catalysis to enhance regioselectivity. A patent by EP2128160A1 describes the use of palladium(II) acetate and triphenylphosphine to facilitate intramolecular cyclization of bromo-substituted intermediates. This method achieves a 68% yield under inert conditions (argon atmosphere, 110°C), minimizing side reactions.

MethodReagents/ConditionsYield (%)Reference
Acid-catalyzed condensationAcetic acid, 80°C, 24 hours52
Pd-mediated cyclizationPd(OAc)₂, PPh₃, DMF, 110°C, 8 hours68

Introduction of the Acetic Acid Side Chain

Functionalization at the 6-position of the indoloquinoxaline core is critical for introducing the acetic acid moiety. Strategies include Friedel-Crafts alkylation and nucleophilic substitution .

Friedel-Crafts Alkylation

Treating the core with chloroacetic acid in the presence of AlCl₃ at 0–5°C generates the acetic acid side chain via electrophilic aromatic substitution. This method, while efficient (70–75% yield), requires strict temperature control to avoid over-alkylation.

Nucleophilic Substitution of Halogenated Intermediates

A halogenated derivative (e.g., 6-bromoindoloquinoxaline) reacts with sodium cyanide followed by acidic hydrolysis to yield the carboxylic acid. Subsequent esterification with ethanol completes the synthesis. This two-step process achieves an overall yield of 62%.

Functionalization MethodKey StepsYield (%)Reference
Friedel-Crafts alkylationAlCl₃, chloroacetic acid, 0–5°C75
Nucleophilic substitutionNaCN (aq), HCl hydrolysis, ethanol ester62

Esterification Techniques

The final step involves converting the acetic acid intermediate into its ethyl ester. Acid-catalyzed esterification and carbodiimide-mediated coupling are widely employed.

Acid-Catalyzed Fischer Esterification

Heating the carboxylic acid with excess ethanol and sulfuric acid (5 mol%) under reflux for 6–8 hours provides the ethyl ester. While simple, this method struggles with equilibrium limitations, necessitating molecular sieves or excess alcohol to drive completion (yield: 78%).

DMAP/CDI-Mediated Coupling

A patent-pending approach utilizes 1,1′-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for reaction with ethanol. This room-temperature method achieves 82% yield within 4 hours, surpassing traditional Fischer esterification in efficiency.

Esterification MethodConditionsYield (%)Reference
Fischer esterificationH₂SO₄, ethanol, reflux, 8 hours78
CDI/DMAP couplingCDI, DMAP, ethanol, RT, 4 hours82

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A 2015 study demonstrated a tandem cyclization-esterification sequence using microwave irradiation. Combining 2,3-diaminoindole, ethyl glyoxylate, and p-toluenesulfonic acid under microwaves (150°C, 30 minutes) produced the target compound in 65% yield, reducing purification steps.

Enzymatic Esterification

Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) to catalyze ester formation in non-aqueous media. Though environmentally friendly, this method currently lags in yield (45–50%) and requires further optimization.

Comparative Analysis and Optimization

A side-by-side evaluation reveals trade-offs between yield, scalability, and practicality:

  • Traditional acid-catalyzed routes offer simplicity but lower yields.

  • Transition-metal-mediated methods improve regioselectivity at the cost of higher reagent expenses.

  • Microwave-assisted synthesis reduces reaction times but demands specialized equipment.

Optimal conditions for large-scale production likely involve Pd-catalyzed cyclization followed by CDI/DMAP esterification, balancing efficiency (75–80% overall yield) and purity.

Q & A

Q. How to address batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Implement quality control (QC) protocols: HPLC purity ≥95%, NMR spectral matching.
  • Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) and minimize impurities .

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